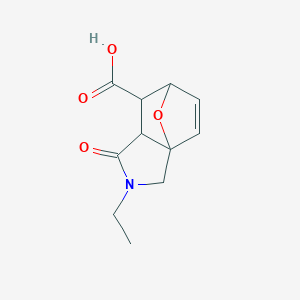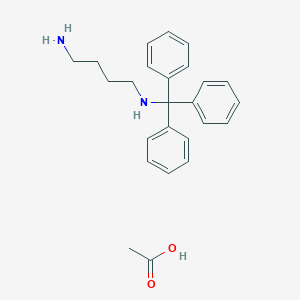![molecular formula C8H10N2O B060429 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile CAS No. 178206-94-5](/img/structure/B60429.png)
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADPA and has a unique structure that makes it an interesting subject for research. In
Applications De Recherche Scientifique
ADPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ADPA has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, ADPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, ADPA has been used as a precursor for the synthesis of various compounds with interesting biological and chemical properties.
Mécanisme D'action
The mechanism of action of ADPA is not fully understood, but it is believed to act as a potent inhibitor of various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters such as acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. Inhibition of these enzymes by ADPA leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
ADPA has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. The inhibition of cholinesterase enzymes by ADPA can improve cognitive function and memory and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. The anti-inflammatory and antioxidant properties of ADPA can also be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADPA has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, there are also some limitations associated with its use in lab experiments, such as its potential toxicity and limited solubility in water. These limitations can be overcome by using appropriate safety measures and selecting appropriate solvents for experiments.
Orientations Futures
There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. ADPA can also be used as a building block for the synthesis of novel materials and polymers with unique properties, which can have potential applications in various fields such as electronics and biomedicine.
Conclusion:
In conclusion, 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile is a chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The synthesis of ADPA is a straightforward process, and it has several advantages as a research compound, including its ease of synthesis, high purity, and stability. ADPA has various biochemical and physiological effects, including the inhibition of cholinesterase enzymes, anti-inflammatory effects, and antioxidant properties. There are several future directions for research on ADPA, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile involves the reaction of 2,5-dihydropyrrole-1-carboxaldehyde with acetic anhydride and sodium cyanide. The reaction is carried out in the presence of a catalyst such as triethylamine and yields ADPA in good yield and purity. The synthesis of ADPA is a straightforward process and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
178206-94-5 |
|---|---|
Nom du produit |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-2-3-8(10)4-5-9/h2-3,8H,4,6H2,1H3/t8-/m0/s1 |
Clé InChI |
ROXOJDXFHQRALK-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N1CC=C[C@H]1CC#N |
SMILES |
CC(=O)N1CC=CC1CC#N |
SMILES canonique |
CC(=O)N1CC=CC1CC#N |
Synonymes |
1H-Pyrrole-2-acetonitrile, 1-acetyl-2,5-dihydro-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)








![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)



![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)